(1R)-2alpha,5alpha,9alpha,10beta-Tetraacetoxytaxa-4(20),11-diene-13-one
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Overview
Description
(1R)-2alpha,5alpha,9alpha,10beta-Tetraacetoxytaxa-4(20),11-diene-13-one is a diterpenoid compound derived from the seeds of Taxus mairei, a species of yew tree. It is known for its complex molecular structure and significant biological activities. The molecular formula of this compound is C35H42O9, and it has a molecular weight of 606.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2alpha,5alpha,9alpha,10beta-Tetraacetoxytaxa-4(20),11-diene-13-one involves multiple steps, including the formation of its tricyclic core structure and the introduction of various functional groups. The synthetic routes typically involve the use of reagents such as acetyl chloride, dichloromethane, and ethyl acetate. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as the use of plant cell cultures, have shown promise in producing this compound more efficiently. These methods involve the cultivation of Taxus mairei cells in bioreactors under controlled conditions to enhance the production of this compound .
Chemical Reactions Analysis
Types of Reactions
(1R)-2alpha,5alpha,9alpha,10beta-Tetraacetoxytaxa-4(20),11-diene-13-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acetyl chloride, acetic anhydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: (1R)-2alpha,5alpha,9alpha,10beta-Tetraacetoxytaxa-4(20),11-diene-13-one is used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: It is investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Mechanism of Action
The mechanism of action of (1R)-2alpha,5alpha,9alpha,10beta-Tetraacetoxytaxa-4(20),11-diene-13-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of P-glycoprotein, a protein involved in drug transport and resistance. By inhibiting P-glycoprotein, this compound can enhance the efficacy of certain chemotherapeutic agents in multidrug-resistant cancer cells. The exact molecular pathways and targets involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(1R)-2alpha,5alpha,9alpha,10beta-Tetraacetoxytaxa-4(20),11-diene-13-one is structurally similar to other diterpenoids, such as:
- Taxinine
- Taxinine B
- Yunnanxan
- Taxuyunnanin C
- Sinenxan B
- Sinenxan C
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. For example, while Taxinine and Taxinine B also inhibit P-glycoprotein, this compound has shown a higher potency in certain studies. Additionally, the presence of specific acetyl and ester groups in this compound contributes to its distinct chemical reactivity and biological properties .
Properties
CAS No. |
18530-10-4 |
---|---|
Molecular Formula |
C28H38O9 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C28H38O9/c1-13-20(33)12-19-24(35-16(4)30)23-14(2)21(34-15(3)29)10-11-28(23,9)26(37-18(6)32)25(36-17(5)31)22(13)27(19,7)8/h19,21,23-26H,2,10-12H2,1,3-9H3/t19-,21-,23-,24+,25+,26-,28+/m0/s1 |
InChI Key |
REWKPSYPXPCBCQ-VDDMMWHUSA-N |
SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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